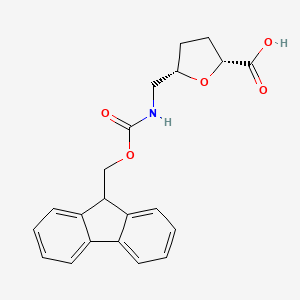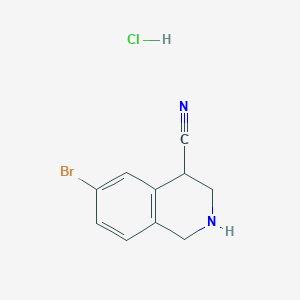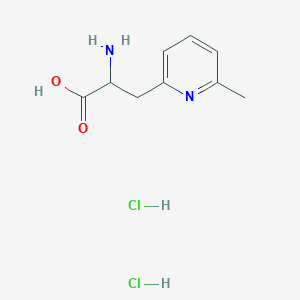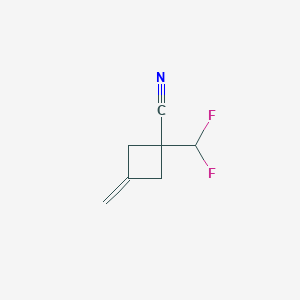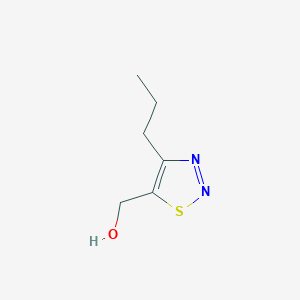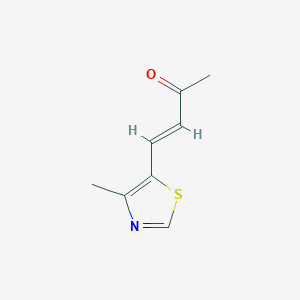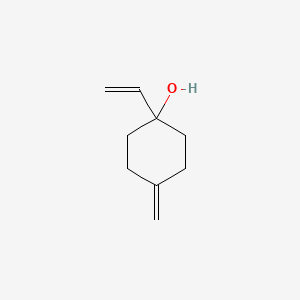
1-(Cyclohex-3-en-1-yl)-2,2,2-trifluoroethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Cyclohex-3-en-1-yl)-2,2,2-trifluoroethan-1-ol is an organic compound characterized by a cyclohexene ring attached to a trifluoromethyl group and a hydroxyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Cyclohex-3-en-1-yl)-2,2,2-trifluoroethan-1-ol can be achieved through several methods. One common approach involves the reaction of cyclohexene with trifluoroacetaldehyde in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, with the addition of a reducing agent to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may include steps such as distillation and purification to ensure the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
1-(Cyclohex-3-en-1-yl)-2,2,2-trifluoroethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like Grignard reagents or organolithium compounds can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of cyclohex-3-en-1-one or cyclohex-3-en-1-al.
Reduction: Formation of cyclohexane derivatives.
Substitution: Formation of various substituted cyclohexene derivatives.
Wissenschaftliche Forschungsanwendungen
1-(Cyclohex-3-en-1-yl)-2,2,2-trifluoroethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(Cyclohex-3-en-1-yl)-2,2,2-trifluoroethan-1-ol involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The hydroxyl group can form hydrogen bonds with target molecules, influencing their activity and function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohex-3-en-1-ylmethanol: Similar structure but lacks the trifluoromethyl group.
Cyclohex-3-en-1-ylacetaldehyde: Contains an aldehyde group instead of a hydroxyl group.
Cyclohex-3-en-1-ylprop-2-enal: Contains an enal group, differing in the position and type of functional group.
Uniqueness
1-(Cyclohex-3-en-1-yl)-2,2,2-trifluoroethan-1-ol is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and potential biological activity, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C8H11F3O |
|---|---|
Molekulargewicht |
180.17 g/mol |
IUPAC-Name |
1-cyclohex-3-en-1-yl-2,2,2-trifluoroethanol |
InChI |
InChI=1S/C8H11F3O/c9-8(10,11)7(12)6-4-2-1-3-5-6/h1-2,6-7,12H,3-5H2 |
InChI-Schlüssel |
VOEKLBKZXUWACJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CC=C1)C(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


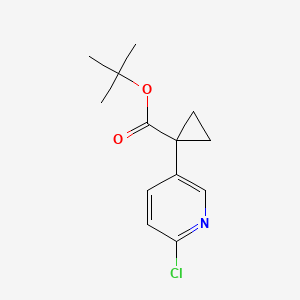
![3-[4-(Benzyloxy)-3,5-dimethoxyphenyl]propanal](/img/structure/B13517680.png)
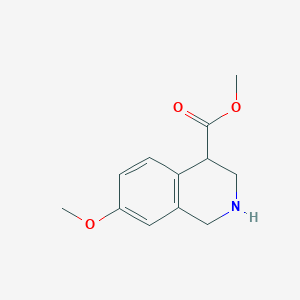
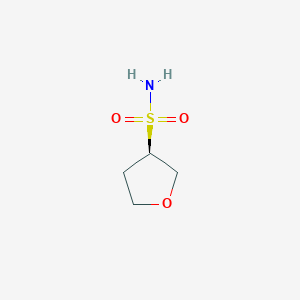
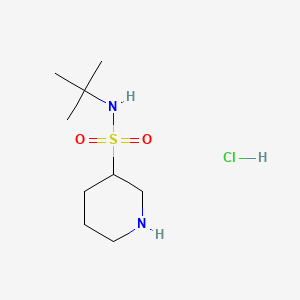
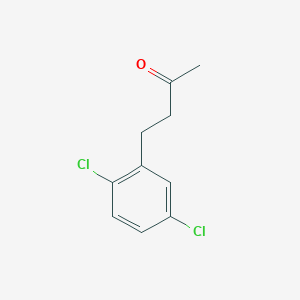
![2-[3-(Trifluoromethyl)pyridin-2-yl]ethan-1-ol](/img/structure/B13517715.png)
